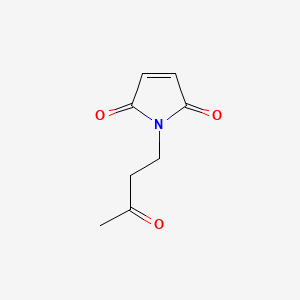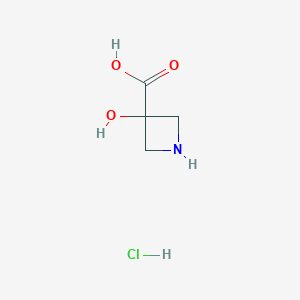![molecular formula C13H13NOS B2707774 (3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol CAS No. 1980054-50-9](/img/structure/B2707774.png)
(3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
The primary target of the compound (3-(Benzo[d]thiazol-2-yl)bicyclo[11Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the growth of M. tuberculosis, suggesting that they may target proteins or enzymes essential for the survival of this bacterium .
Mode of Action
The exact mode of action of (3-(Benzo[d]thiazol-2-yl)bicyclo[11Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction could potentially result in the disruption of essential biochemical processes within the bacterium, leading to its death .
Biochemical Pathways
The specific biochemical pathways affected by (3-(Benzo[d]thiazol-2-yl)bicyclo[11Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may interfere with pathways essential for the survival and proliferation of M. tuberculosis.
Result of Action
The molecular and cellular effects resulting from the action of (3-(Benzo[d]thiazol-2-yl)bicyclo[11Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may lead to the death of M. tuberculosis cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzo[d]thiazol-2-yl)bicyclo[111]pentan-1-yl)methanol typically involves the construction of the bicyclo[11One common method involves the use of a metal-free homolytic aromatic alkylation protocol . This method is advantageous due to its simplicity and the avoidance of metal catalysts, which can be costly and environmentally harmful .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
(3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the benzo[d]thiazol-2-yl group or the bicyclo[1.1.1]pentane core.
Substitution: The hydroxyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require the use of strong acids or bases to facilitate the replacement of the hydroxyl group .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to various reduced forms of the compound .
科学的研究の応用
Chemistry
In chemistry, (3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol is used as a building block for the synthesis of more complex molecules. Its rigid bicyclo[1.1.1]pentane core makes it a valuable scaffold for designing new compounds with unique properties .
Biology and Medicine
The benzo[d]thiazol-2-yl group is known for its biological activity, making this compound a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific mechanical or chemical properties due to its rigid structure .
類似化合物との比較
Similar Compounds
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: Another compound with a bicyclo[1.1.1]pentane core, but with a pyrazin-2-yl group instead of a benzo[d]thiazol-2-yl group.
3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine: Similar to the methanol derivative but with an amine group instead of a hydroxyl group.
Uniqueness
The uniqueness of (3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol lies in its combination of a rigid bicyclo[1.1.1]pentane core and a biologically active benzo[d]thiazol-2-yl group. This combination provides a unique set of chemical and biological properties that can be exploited in various applications .
特性
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c15-8-12-5-13(6-12,7-12)11-14-9-3-1-2-4-10(9)16-11/h1-4,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTUJTVIPXRRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=NC4=CC=CC=C4S3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one](/img/structure/B2707691.png)
![1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2707692.png)
![2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2707693.png)
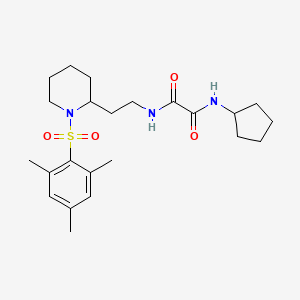
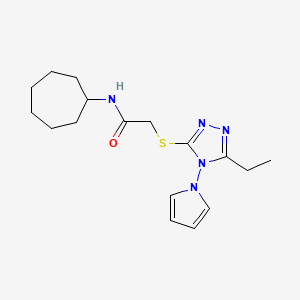

![N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2707703.png)
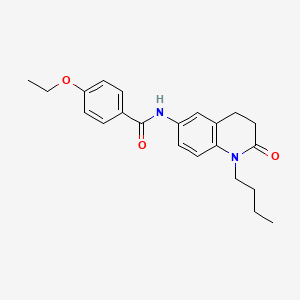
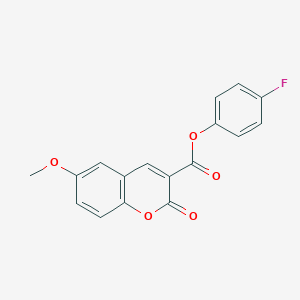
![N,1-dimethyl-6-oxo-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2707709.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2707710.png)
![9-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2707711.png)
